3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
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Overview
Description
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a chromen-4-one core, and a 2-methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 2-methoxybenzoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate
- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate exhibits unique properties due to the presence of the 2-methoxybenzoate ester group.
Properties
Molecular Formula |
C23H15ClO5 |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-18(20)23(26)29-16-10-11-17-21(12-16)28-13-19(22(17)25)14-6-8-15(24)9-7-14/h2-13H,1H3 |
InChI Key |
IYDCTFSDLTUDKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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